(2-Azidophenyl)methanol
Overview
Description
(2-Azidophenyl)methanol is an organic compound with the molecular formula C7H7N3O It is characterized by the presence of an azide group (-N3) attached to a phenyl ring, which is further connected to a methanol group (-CH2OH)
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Azidophenyl)methanol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of (2-bromophenyl)methanol with sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: (2-Azidophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form (2-azidophenyl)formaldehyde or (2-azidophenyl)formic acid under appropriate conditions.
Reduction: The azide group can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, to form amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are common reducing agents.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed:
Oxidation: (2-Azidophenyl)formaldehyde, (2-Azidophenyl)formic acid.
Reduction: (2-Aminophenyl)methanol.
Substitution: Various amine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Azidophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds, particularly in the formation of amines and other nitrogen-containing compounds.
Biology: The azide group can be used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2-Azidophenyl)methanol primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper (Cu) and is widely used in click chemistry. The methanol group can also participate in various reactions, including oxidation and substitution, contributing to the compound’s versatility.
Comparison with Similar Compounds
(4-Azidophenyl)methanol: Similar structure but with the azide group in the para position.
(2-Azidophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
Tris(4-azidophenyl)methanol: A multifunctional aryl azide with three azide groups.
Uniqueness: (2-Azidophenyl)methanol is unique due to the ortho position of the azide group relative to the methanol group, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the electronic and steric properties, making it distinct from its para and meta counterparts.
Properties
IUPAC Name |
(2-azidophenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-4,11H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMVEVLFARNQHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314558 | |
Record name | 2-Azidobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20615-76-3 | |
Record name | 2-Azidobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20615-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azidobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.